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Compound of Interest

Compound Name: Bicyclo[3.3.2]decane

Cat. No.: B14743997

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bicyclo[3.3.2]decane, a
saturated bicyclic hydrocarbon. This document details its chemical identifiers, physical
properties, synthetic methodologies, spectroscopic characterization, and conformational
analysis. The information is tailored for researchers and professionals in the fields of chemistry
and drug development who are interested in the unique structural and chemical properties of
this bicyclic system.

Core Identifiers and Physical Properties

Bicyclo[3.3.2]decane is a bridged hydrocarbon with the chemical formula C10H18. Its
structure consists of two fused cycloheptane rings sharing three carbon atoms. The CAS
Registry Number for Bicyclo[3.3.2]decane is 283-50-1.

A summary of its key identifiers and physical properties is presented in the table below for easy
reference.
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Identifier Value Reference(s)

CAS Number 283-50-1

IUPAC Name bicyclo[3.3.2]decane

Molecular Formula C10H18

Molecular Weight 138.25 g/mol

PubChem CID 13074880

nChi INChl=1S/C10H18/c1-3-9-5-2-
6-10(4-1)8-7-9/h9-10H,1-8H2

InChikey WMRPOCDOMSNXCQ-
UHFFFAOYSA-N

Density 0.873 g/lcm3

Boiling Point 190.88 °C at 760 mmHg

Flash Point 53.63 °C

Synthesis and Experimental Protocols

The synthesis of Bicyclo[3.3.2]decane is not as direct as some other bicyclic systems. A

common and effective strategy involves the reduction of a ketone precursor,

Bicyclo[3.3.2]decan-9-one.

Synthesis of Bicyclo[3.3.2]decan-9-one

A potential synthetic route to the bicyclo[3.3.2]decane framework involves an intramolecular
Michael-aldol type annulation. While a specific protocol for the parent ketone is not readily
available, analogous syntheses of substituted bicyclo[3.3.1]Jnonane and bicyclo[3.3.2]decane
systems have been described. These generally involve the reaction of a 1,3-dicarbonyl
compound or its equivalent with an appropriate dialdehyde or its precursor under basic or
acidic conditions.

Wolff-Kishner Reduction of Bicyclo[3.3.2]decan-9-one
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The most direct method to obtain Bicyclo[3.3.2]decane is through the deoxygenation of
Bicyclo[3.3.2]decan-9-one. The Wolff-Kishner reduction is a classic and effective method for
this transformation.

General Experimental Protocol (based on analogous reactions):

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen
inlet, Bicyclo[3.3.2]decan-9-one is dissolved in a high-boiling point solvent such as
diethylene glycol.

o Reagent Addition: An excess of hydrazine hydrate is added to the solution, followed by a
strong base like potassium hydroxide or sodium metal.

o Reaction Conditions: The reaction mixture is heated to a high temperature (typically 180-200
°C) to facilitate the formation of the hydrazone intermediate and its subsequent
decomposition to the alkane. The reaction progress is monitored by thin-layer
chromatography or gas chromatography.

e Workup and Purification: Upon completion, the reaction mixture is cooled to room
temperature and diluted with water. The product is then extracted with a low-boiling point
organic solvent such as ether or pentane. The combined organic layers are washed with
water and brine, dried over an anhydrous salt (e.g., MgSO4 or Na2S04), and the solvent is
removed under reduced pressure. The resulting crude Bicyclo[3.3.2]decane can be further
purified by distillation or column chromatography.

Spectroscopic Data

Detailed spectroscopic data for the parent Bicyclo[3.3.2]decane is not extensively published.
However, information on its derivatives and precursors provides insight into its expected
spectral characteristics.
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Spectroscopic Data Observations and Notes

The proton NMR spectrum of the

bicyclo[3.3.2]decane skeleton is expected to

show complex multiplets in the aliphatic region
1H NMR _

(typically & 1.0-2.5 ppm) due to the

conformational flexibility and the numerous non-

equivalent protons.

The carbon NMR spectrum would provide
distinct signals for the different carbon

13C NMR environments within the bicyclic framework.
Studies on benzo derivatives have been used to

investigate transannular interactions.

The IR spectrum is expected to be dominated
by C-H stretching and bending vibrations.
Studies on derivatives have noted abnormal
infrared (IR) Spectroscopy 0(CH) and v(CH) absorptions, which are
attributed to transannular methylene interactions

in the twin-chair conformation.

The mass spectrum of the related

Bicyclo[3.3.2]decan-9-one shows a molecular
Mass Spectrometry (MS) ion peak (M+) at m/z 152. The mass spectrum

of Bicyclo[3.3.2]decane would show a molecular

ion peak at m/z 138.

Conformational Analysis

A key feature of the Bicyclo[3.3.2]decane system is its conformational flexibility. It primarily
exists in an equilibrium between two major conformations: the twin-chair and the boat-chair
forms. The energy difference between these conformers is small, allowing for rapid
interconversion at room temperature.

The following diagram illustrates the equilibrium between the major conformers of the
Bicyclo[3.3.2]decane ring system.
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Conformational Equilibrium of Bicyclo[3.3.2]decane
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Caption: Equilibrium between the twin-chair and boat-chair conformations of
Bicyclo[3.3.2]decane.

The twin-chair conformation is characterized by transannular interactions between the C-3 and
C-7 methylene groups. These interactions can be observed through spectroscopic methods.
The boat-chair conformation, on the other hand, alleviates some of this steric strain. The
equilibrium between these forms can be influenced by substituents on the ring system.

Biological Activity of Derivatives

While Bicyclo[3.3.2]decane itself is a simple hydrocarbon with no reported significant
biological activity, its rigid and structurally unique framework makes it an interesting scaffold for
the design of bioactive molecules.

o Cytotoxicity: A novel benzophenone derivative incorporating a bicyclo[3.3.2]decane system
has been isolated from Garcinia xanthochymus and has shown cytotoxic activity against the
SW-480 colon cancer cell line.

» Other Bioactivities: Aza-derivatives of bicyclic systems, including those analogous to
bicyclo[3.3.2]decane, have been investigated for a range of biological activities.

The following workflow illustrates the general process of identifying and characterizing bioactive
derivatives of Bicyclo[3.3.2]decane.
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Workflow for Bioactive Bicyclo[3.3.2]decane Derivatives

(Bicyclo[B.S.Z]decane ScaffoloD
/ \
(Chemical Synthesis of Derivatives) Gsolation from Natural Products)
\ /
( Screening for Biological Activity )
(e.g., Cytotoxicity, Enzyme Inhibition)
:
C_ead Compound Identificatior)
:
(Structure-Activity Relationship (SAR) Studies)
:
(Optimization of Bioactivity)

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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